molecular formula C16H16ClNO B5321253 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide

4-chloro-N-ethyl-N-(2-methylphenyl)benzamide

Cat. No. B5321253
M. Wt: 273.75 g/mol
InChI Key: QOFLCISYFQWEBT-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-N-(2-methylphenyl)benzamide, also known as clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is a selective alpha-2 adrenergic agonist, which means it binds to specific receptors in the body to produce its effects. In

Mechanism of Action

Clonidine works by binding to alpha-2 adrenergic receptors in the brain and peripheral nervous system. This binding leads to a decrease in sympathetic nervous system activity, resulting in a decrease in heart rate and blood pressure. Clonidine also affects the release of certain neurotransmitters, such as norepinephrine and dopamine, which play a role in regulating attention, mood, and behavior.
Biochemical and Physiological Effects:
Clonidine has several biochemical and physiological effects. It decreases sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. It also affects the release of certain neurotransmitters, which can result in changes in attention, mood, and behavior. Clonidine has been found to have a sedative effect, which can be useful in treating anxiety disorders and ADHD.

Advantages and Limitations for Lab Experiments

Clonidine has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, there are also limitations to using 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide in lab experiments. It has a narrow therapeutic window, which means that the dose needs to be carefully controlled to avoid toxicity. In addition, this compound can have side effects, such as drowsiness and dry mouth, which can affect experimental outcomes.

Future Directions

There are several future directions for research on 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide. One area of interest is the use of this compound in the treatment of neuropathic pain. There is evidence to suggest that this compound may be effective in reducing pain in certain types of neuropathic pain. Another area of interest is the use of this compound in the treatment of hot flashes in menopausal women. Clonidine has been found to be effective in reducing hot flashes in some studies. Finally, there is interest in exploring the potential use of this compound in the treatment of Tourette's syndrome. Clonidine has been found to be effective in reducing tics in some studies, although more research is needed in this area.

Synthesis Methods

The synthesis of 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 2-methylbenzyl chloride with ethylamine to form N-ethyl-2-methylbenzylamine, which is then reacted with 4-chlorobenzoyl chloride to form this compound. The synthesis process is complex and requires careful handling of the reactants.

Scientific Research Applications

Clonidine has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in reducing blood pressure, managing symptoms of ADHD, and treating anxiety disorders. Clonidine has also been used in the treatment of opioid withdrawal symptoms. In addition, 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide has been studied for its potential use in the treatment of neuropathic pain, hot flashes, and Tourette's syndrome.

properties

IUPAC Name

4-chloro-N-ethyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-3-18(15-7-5-4-6-12(15)2)16(19)13-8-10-14(17)11-9-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFLCISYFQWEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.